2,4-Dichloropentane

描述

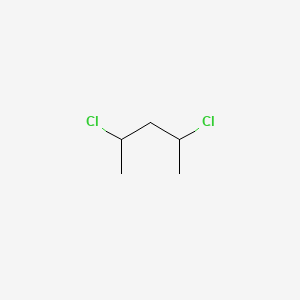

2,4-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated derivative of pentane, where two chlorine atoms are substituted at the 2nd and 4th positions of the pentane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

2,4-Dichloropentane can be synthesized through the chlorination of pentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective chlorination at the 2nd and 4th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where pentane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to maximize yield and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

化学反应分析

Types of Reactions

2,4-Dichloropentane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium amide (NaNH2) in liquid ammonia are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) can be employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

Elimination: Alkenes such as 2-chloropent-2-ene or pent-2-ene.

Oxidation: Products may include chlorinated alcohols or ketones.

Reduction: The primary product is pentane.

科学研究应用

2,4-Dichloropentane, a chlorinated alkane, has been investigated for its conformational structures and vibrational spectra, but its direct applications are not widely documented in the provided scientific literature. Research mainly focuses on its molecular behavior rather than specific applications .

Conformational Analysis and Spectroscopic Studies

- Conformational Structure: Studies have explored the various conformers of this compound using vibrational and NMR spectra to understand their stability and presence under different conditions . At room temperature, two conformers, TT (nSnnSn) and GG (nGcSn), are dominant in this compound, while meso-2,4-dichloropentane primarily exists in the TG’ conformation .

- Vibrational Spectra: Detailed vibrational analyses have been conducted to understand the presence of different conformers. For example, an infrared band at 682 cm-1 indicates the presence of nSncSn (TG) or n.!?.n~nSu~ (G’G’) conformations .

Limitations in Application-Specific Information

Related Chemical Compounds: Implications and Potential Applications

- Nitrogen-containing heterocycles: Research on related compounds, such as nitrogen-containing heterocycles, reveals their use in therapeutic applications and as building blocks for new drug candidates . These compounds exhibit a range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .

- β-lactams: Another related compound, β-lactam, is used in the design of antibiotics and as a building block in organic synthesis, demonstrating its importance in medicinal chemistry .

Environmental and Health Considerations of related compounds

- 2,4-Dichlorophenoxyacetic acid (2,4-D): An epidemiology review of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) shows that it is used to control broadleaf weeds . Studies suggest that 2,4-D exposure in the general population is at or near the level of detection . Occupational exposure is positively correlated with behaviors related to the mixing, loading, and applying process .

*Chronic toxicity of 2,4-D has been tested in laboratory animals with no carcinogenic effect being observed .

Summary Table: Conformational Structures of this compound

| Isomer | Conformation | Structure |

|---|---|---|

| dl-Form | TT | nSnnSn |

| GG | nGcSn | |

| Meso | TG’ | sHH’ |

作用机制

The mechanism of action of 2,4-Dichloropentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

相似化合物的比较

Similar Compounds

2,3-Dichloropentane: Another isomer with chlorine atoms at the 2nd and 3rd positions.

2,4,6-Trichloroheptane: A longer chain chlorinated hydrocarbon with additional chlorine substitution.

1,3-Dichloropropane: A shorter chain chlorinated hydrocarbon with chlorine atoms at the 1st and 3rd positions.

Uniqueness

2,4-Dichloropentane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. Its meso form, where the molecule has a plane of symmetry, also distinguishes it from other isomers.

生物活性

2,4-Dichloropentane is a chlorinated hydrocarbon with the chemical formula CHCl. Its biological activity has been the subject of various studies, particularly concerning its effects on microbial life, its potential toxicity, and its applications in industrial processes. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

This compound is characterized by two chlorine atoms attached to the second and fourth carbon atoms of a pentane chain. The presence of these halogen substituents significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It has been used as a model compound to evaluate the efficacy of antimicrobial agents in polymer formulations, particularly in the context of polyvinyl chloride (PVC) stabilization .

- Toxicity Studies : Toxicological assessments indicate that this compound can be harmful to aquatic organisms and may pose risks to human health upon exposure. The compound's toxicity is primarily attributed to its ability to disrupt cellular membranes and interfere with metabolic processes .

- Environmental Impact : As a chlorinated compound, this compound is persistent in the environment and can accumulate in living organisms. Its degradation products may also exhibit biological activity, raising concerns about its ecological footprint .

Case Studies

- Antimicrobial Efficacy : A study investigated the use of this compound as an antimicrobial agent in PVC formulations. The results showed that incorporating this compound improved resistance against microbial growth while maintaining the material's mechanical properties .

- Toxicological Assessment : Research conducted on the effects of this compound on aquatic life revealed significant mortality rates among exposed species. The study highlighted the need for regulatory measures when using such compounds in industrial applications .

- Polymer Stability : In another case study, this compound was evaluated for its role as a thermal stabilizer in PVC. The findings indicated that it effectively reduced thermal degradation, enhancing the longevity of PVC products under heat stress conditions .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

属性

IUPAC Name |

2,4-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGOBGYJRRKFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870716 | |

| Record name | 2,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-67-2 | |

| Record name | Pentane, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。